ADB-PINACA

描述

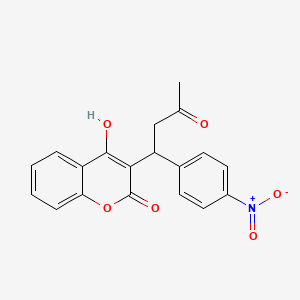

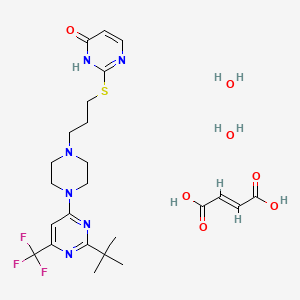

ADB-PINACA is a cannabinoid designer drug that is an ingredient in some synthetic cannabis products . It is a potent agonist of the CB1 receptor and CB2 receptor with EC50 values of 0.52 nM and 0.88 nM respectively . Like MDMB-FUBINACA, this compound incorporates the unnatural amino acid tert-leucine .

Synthesis Analysis

The synthesis of ADB-PINACA involves a series of chemical reactions, including the formation of the pyrrolidinopenthiophenone carboxamide moiety, followed by cyclization and functionalization .

Molecular Structure Analysis

ADB-PINACA has a molecular formula of C19H28N4O2 and a molar mass of 344.459 g·mol−1 . Its IUPAC name is N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-pentyl-1H-indazole-3-carboxamide .

Chemical Reactions Analysis

Nineteen major metabolites of ADB-PINACA were identified in several incubations with cryopreserved human hepatocytes . Major metabolic reactions included pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation .

Physical And Chemical Properties Analysis

ADB-PINACA is a synthetic cannabinoid receptor agonist, characterized by a pyrrolidinopenthiophenone carboxamide moiety . The compound shares structural similarities with other synthetic cannabinoids (SCs), such as ADBICA, AB-FUBINACA, and MDMB-CHMICA .

科学研究应用

代谢分析和检测

人体代谢和检测:Carlier et al. (2017)的一项研究专注于ADB-PINACA在人体内的代谢命运。他们确定了包括羟基化、酮形成和葡萄糖醛酸化在内的主要代谢反应,提供了ADB-PINACA摄入的标志物。这项研究对于在临床和法医标本中区分ADB-PINACA与类似化合物至关重要。

血样筛查:Tynon等人(2017年)开发并验证了一种用于在人类全血中筛查和确认类似ADB-PINACA的合成大麻素的方法,采用液相色谱-串联质谱法。这项研究有助于法医调查,并强调了对新型合成大麻素的先进检测方法的重要性Tynon et al. (2017)。

药理学研究

药理学特性:Banister等人(2015年)合成并表征了ADB-PINACA以及其他合成大麻素。他们的研究揭示了这些物质对大麻素受体的高效激动作用,有助于我们理解这些物质的药理特性Banister et al. (2015)。

大麻类活性:Schwartz等人(2015年)的另一项研究报告了一组患者在吸食含有ADB-PINACA的产品后出现严重症状。这一病例群对于理解ADB-PINACA的大麻类活性及其公共卫生影响至关重要Schwartz et al. (2015)。

法医毒理学

法医案例分析:Kronstrand等人(2021年)在其研究中包括ADB-PINACA,重点关注法医毒理学案例中合成大麻素的普遍性。他们提供了关于在法律和法医背景下检测ADB-PINACA及其影响的见解Kronstrand et al. (2021)。

查获药物样本分析:Wouters等人(2019年)研究了类似ADB-PINACA的合成大麻素的羧基代谢物的活性。他们的研究对于理解这些代谢物在法医样本中的影响至关重要Wouters et al. (2019)。

尸检血液分析:Seither等人(2020年)开发了一种用于在尸检血液样本中鉴定和定量5-氟ADB及其代谢物的方法。这项研究对于涉及合成大麻素的法医毒理学案例非常重要Seither et al. (2020)。

法律和监管方面

- 受控物质法案:2016年,美国药物执法局颁布了一项规定,将ADB-PINACA列入受控物质法案的I类,对处理该物质施加了监管控制。这一法律行动对于理解ADB-PINACA的监管地位和影响至关重要Federal Register (2016)。

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of ADB-PINACA involves the reaction of a substituted indazole with a substituted naphthalene carboxylic acid chloride in the presence of a base.", "Starting Materials": [ "Substituted indazole", "Substituted naphthalene carboxylic acid chloride", "Base" ], "Reaction": [ "The substituted indazole is dissolved in a suitable solvent and the base is added to the solution.", "The substituted naphthalene carboxylic acid chloride is added dropwise to the solution while stirring.", "The reaction mixture is heated to reflux for several hours.", "The reaction mixture is cooled and the product is extracted with a suitable solvent.", "The solvent is evaporated to obtain the crude product.", "The crude product is purified by column chromatography to obtain pure ADB-PINACA." ] } | |

CAS 编号 |

1633766-73-0 |

产品名称 |

ADB-PINACA |

分子式 |

C19H28N4O2 |

分子量 |

344.459 |

IUPAC 名称 |

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25) |

InChI 键 |

FWTARAXQGJRQKN-UHFFFAOYSA-N |

SMILES |

O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ADB-PINACA; UNII-U1Q4F41C9U |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

![4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid](/img/structure/B605119.png)